Cas no 923138-76-5 (2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide)

2-(2-{(3-Chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a synthetic imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chlorophenylmethylsulfanyl group and a hydroxymethyl substituent, which may contribute to enhanced binding affinity and solubility. The N-methylacetamide moiety further improves metabolic stability. This compound is of interest due to its potential as a scaffold for developing biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies and optimization in drug discovery. The presence of both hydrophobic and hydrophilic functional groups allows for balanced physicochemical characteristics, facilitating further derivatization.
2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide structure
923138-76-5 structure
Product Name:2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
CAS No:923138-76-5
MF:C14H16ClN3O2S
MW:325.813740730286
CID:6208817
PubChem ID:18570909
Update Time:2025-06-30

2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
    • F2258-0076
    • 923138-76-5
    • SR-01000911464-1
    • 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
    • AKOS004975416
    • SR-01000911464
    • 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
    • 2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
    • Inchi: 1S/C14H16ClN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-3-2-4-11(15)5-10/h2-6,19H,7-9H2,1H3,(H,16,20)
    • InChI Key: VRRQCPJLOZSTGC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CSC1=NC=C(CO)N1CC(NC)=O

Computed Properties

  • Exact Mass: 325.0651756g/mol
  • Monoisotopic Mass: 325.0651756g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 92.4Ų

2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide Pricemore >>

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Additional information on 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

Comprehensive Overview of 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide (CAS No. 923138-76-5)

The compound 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide (CAS No. 923138-76-5) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a 3-chlorophenyl moiety, a methylsulfanyl linker, and a hydroxymethyl-substituted imidazole ring. This combination of features makes it a subject of interest in medicinal chemistry and biochemical research, particularly for its potential interactions with biological targets.

In recent years, researchers have focused on imidazole derivatives due to their diverse pharmacological properties. The presence of the hydroxymethyl group in this compound suggests enhanced solubility and bioavailability, which are critical factors in drug development. Additionally, the methylsulfanyl group may contribute to metabolic stability, a hot topic in the design of novel therapeutics. These attributes align with current trends in small-molecule drug discovery, where optimizing pharmacokinetics is a priority.

The CAS No. 923138-76-5 identifier ensures precise tracking of this compound in regulatory and scientific databases. Its structural complexity raises questions frequently searched in academic circles, such as "synthesis of imidazole-based acetamides" or "role of chlorophenyl groups in drug design." Such queries reflect the growing demand for detailed analyses of heterocyclic compounds in pharmaceutical applications.

From a synthetic chemistry perspective, the preparation of 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide likely involves multi-step reactions, including imidazole ring formation and selective functionalization. Researchers often explore green chemistry approaches to improve the sustainability of such processes, addressing another trending topic in the scientific community.

Beyond its chemical properties, this compound’s potential applications in targeted therapy and enzyme inhibition are areas of active investigation. For instance, its chlorophenyl component might enable interactions with specific protein binding sites, a mechanism leveraged in kinase inhibitor development. Such hypotheses drive experimental studies and computational modeling efforts, frequently discussed in peer-reviewed journals.

In summary, 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide represents a compelling case study in modern organic chemistry. Its structural features and potential bioactivity resonate with contemporary research themes, from drug-likeness optimization to fragment-based drug design. As scientific databases and AI-driven tools evolve, compounds like this will continue to attract attention for their versatility and therapeutic promise.

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